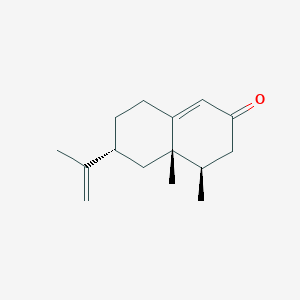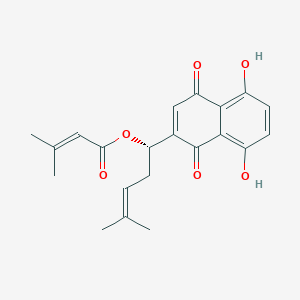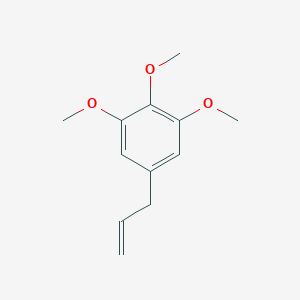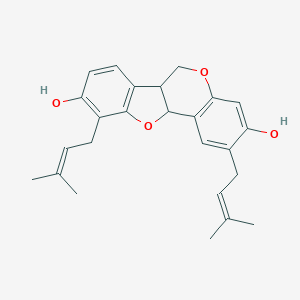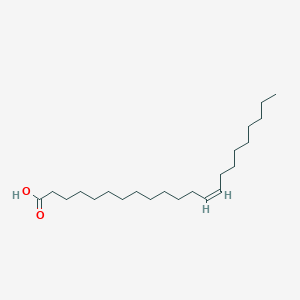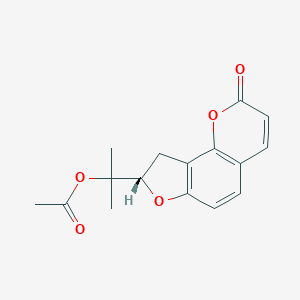
哥伦比亚素乙酸酯
描述
哥伦比亚内酯乙酸酯是一种从当归属植物 (Angelica pubescens) 中提取的化学化合物。它以其多种生物活性而闻名,并因其潜在的治疗应用而得到广泛研究。该化合物是通过对 2-[(8S)-2-oxo-8,9-dihydro-2H-furo2,3-hbenzopyran-8-yl]propan-2-ol 的叔羟基进行正式乙酰化而得到的乙酸酯。
科学研究应用
化学: 用作合成其他生物活性化合物的先驱体。
生物学: 研究其抗炎和抗氧化特性。
医学: 研究其在治疗类风湿性关节炎和胰腺癌等疾病方面潜在的治疗效果.
工业: 用于草药制剂和补充剂的配制。
作用机制
哥伦比亚内酯乙酸酯通过多种分子靶点和途径发挥作用。已证明它通过下调减数分裂核分裂 1 (MND1) 的表达来抑制胰腺癌细胞的发生和发展。 该化合物与转录因子(如 E2F1)相互作用,这些转录因子参与细胞增殖、迁移和周期发展 。
类似化合物:
哥伦比亚内酯: 哥伦比亚内酯乙酸酯的母体化合物。
伞形酮: 另一种具有类似生物活性的香豆素衍生物。
东莨菪碱: 具有抗炎和抗氧化特性的香豆素化合物。
独特性: 哥伦比亚内酯乙酸酯因其特定的乙酰化而具有独特性,与母体化合物哥伦比亚内酯相比,这增强了其生物利用度和生物活性。 其抑制特定分子靶点(如 MND1)的能力也使其与其他类似化合物区分开来 。
生化分析
Biochemical Properties
Columbianetin acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, columbianetin acetate interacts with proteins involved in cell signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . These interactions contribute to its anti-inflammatory and anti-cancer effects.
Cellular Effects
Columbianetin acetate exerts various effects on different types of cells and cellular processes. In pancreatic cancer cells, it has been shown to inhibit cell proliferation, migration, and invasion by down-regulating the expression of Meiotic nuclear divisions 1 (MND1) . Columbianetin acetate also influences cell signaling pathways, such as the NF-κB and MAPK pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of columbianetin acetate involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. Columbianetin acetate binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it interacts with transcription factors such as NF-κB and E2F1, leading to changes in gene expression that promote anti-inflammatory and anti-cancer effects . These molecular interactions are crucial for the therapeutic potential of columbianetin acetate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of columbianetin acetate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that columbianetin acetate is rapidly distributed and eliminated from plasma in animal models . The compound is metabolized into columbianetin, which retains biological activity . Long-term studies have shown that columbianetin acetate maintains its anti-inflammatory and anti-cancer effects over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of columbianetin acetate vary with different dosages in animal models. At lower doses, columbianetin acetate exhibits anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and liver toxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential side effects.
Metabolic Pathways
Columbianetin acetate is involved in various metabolic pathways, including its conversion to columbianetin in vivo . This metabolic transformation is facilitated by enzymes such as esterases, which hydrolyze the acetate group . The metabolite columbianetin retains biological activity and contributes to the overall therapeutic effects of columbianetin acetate . Additionally, columbianetin acetate influences metabolic flux and metabolite levels, further enhancing its therapeutic potential .
Transport and Distribution
The transport and distribution of columbianetin acetate within cells and tissues involve interactions with specific transporters and binding proteins. Columbianetin acetate is rapidly absorbed and distributed in animal models, with a high affinity for tissues such as the liver and kidneys . The compound is primarily excreted in the feces, with a smaller proportion eliminated through urine . These distribution patterns are essential for understanding the pharmacokinetics and bioavailability of columbianetin acetate.
Subcellular Localization
Columbianetin acetate exhibits specific subcellular localization, which influences its activity and function. The compound is known to accumulate in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct columbianetin acetate to specific cellular compartments, enhancing its therapeutic effects . Understanding the subcellular localization of columbianetin acetate is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
合成路线和反应条件: 哥伦比亚内酯乙酸酯可以通过哥伦比亚内酯的乙酰化来合成。该过程包括在催化剂(如吡啶)存在下,使哥伦比亚内酯与乙酸酐反应。 该反应通常在室温下进行,并以哥伦比亚内酯乙酸酯为主要产物 。
工业生产方法: 在工业环境中,哥伦比亚内酯乙酸酯可以从当归属植物的根部提取。将根部风干,切成碎片,浸泡在 75% 的乙醇中。 然后对提取物进行各种纯化过程,包括色谱法,以分离哥伦比亚内酯乙酸酯 。
反应类型:
氧化: 哥伦比亚内酯乙酸酯可以发生氧化反应,形成各种氧化的衍生物。
还原: 该化合物可以被还原,形成哥伦比亚内酯。
取代: 哥伦比亚内酯乙酸酯可以参与取代反应,其中乙酸酯基团被其他官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 各种亲核试剂可以用于取代反应。
主要产物:
氧化: 哥伦比亚内酯乙酸酯的氧化衍生物。
还原: 哥伦比亚内酯。
取代: 哥伦比亚内酯乙酸酯的取代衍生物。
相似化合物的比较
Columbianetin: The parent compound of columbianetin acetate.
Umbelliferone: Another coumarin derivative with similar biological activities.
Scopoletin: A coumarin compound with anti-inflammatory and antioxidant properties.
Uniqueness: Columbianetin acetate is unique due to its specific acetylation, which enhances its bioavailability and biological activity compared to its parent compound, columbianetin. Its ability to inhibit specific molecular targets such as MND1 also sets it apart from other similar compounds .
属性
IUPAC Name |
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTTZQQJJBEAIM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177755 | |
| Record name | Columbianetin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23180-65-6 | |
| Record name | Columbianetin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23180-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Columbianetin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Columbianetin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23180-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Columbianetin acetate, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3XTC3R4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is columbianetin acetate absorbed and distributed in the body?
A1: Columbianetin acetate is rapidly absorbed and widely distributed in rats after oral administration. [, ] It is primarily metabolized into columbianetin. [] Interestingly, other components in APR extract, particularly columbianetin-β-D-glucopyranoside, can increase the concentration of columbianetin in plasma. [] Studies using a Caco-2 cell monolayer model suggest that columbianetin acetate is moderately absorbed, with passive diffusion being the dominant transport mechanism. []
Q2: How is columbianetin acetate eliminated from the body?
A3: Columbianetin acetate is rapidly eliminated from plasma. [] It is mainly excreted in the feces, with only a small percentage found in urine. []
Q3: What are the known pharmacological activities of columbianetin acetate?
A4: Research indicates that columbianetin acetate possesses anti-inflammatory properties. In LPS-induced RAW 264.7 cells, it effectively inhibits the production of nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1). [] Furthermore, columbianetin acetate demonstrates potential anti-cancer activity, specifically in pancreatic cancer cells, by downregulating the expression of Meiotic nuclear divisions 1 (MND1). [] This downregulation appears to be mediated by the transcription factor E2F1. []
Q4: What is known about the distribution of columbianetin acetate in the brain?
A5: Studies show that columbianetin acetate can cross the blood-brain barrier in rats. [, ] Following oral administration of APR extract, columbianetin acetate was detected in both cerebrospinal fluid and brain tissue. [] Interestingly, it exhibits a double-peak phenomenon in its concentration-time curve, similar to its plasma pharmacokinetics. []
Q5: What analytical methods are used to study columbianetin acetate?
A5: Various analytical techniques have been employed to investigate columbianetin acetate. These include:
- **High-performance liquid chromatography (HPLC) ** coupled with ultraviolet (UV) detection [, , , ], diode-array detection (DAD) [], and mass spectrometry (MS/MS) [, , ].
- **Ultra-high-performance liquid chromatography (UPLC) ** coupled with a quadrupole mass spectrometry detector (QDA) for qualitative and quantitative profiling. []
- **Thin-layer chromatography (TLC) ** has also been used for quantitative assessment. []
Q6: What is the chemical structure of columbianetin acetate?
A7: Columbianetin acetate is a coumarin derivative. While its exact molecular formula and weight are not explicitly stated in the provided abstracts, its structure can be deduced from its name and relationship to columbianetin, which has the molecular formula C14H14O7. [] Columbianetin acetate is the acetylated form of columbianetin. Structural elucidation has been achieved through spectral analysis, including techniques like nuclear magnetic resonance (NMR) and mass spectrometry. [, ]
Q7: Does columbianetin acetate interact with drug transporters or metabolizing enzymes?
A8: While limited information is available on the specific interactions of columbianetin acetate with drug transporters and metabolizing enzymes, studies using MDCK-pHaMDR cells (an in vitro model for blood-brain barrier permeability) suggest that the transport of a related coumarin, peucedanol (also found in APR), might be affected by the P-glycoprotein (P-gp) transporter. [] Further research is needed to understand the full extent of such interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


